4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
CAS No.: 2580228-42-6
Cat. No.: VC5340958
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580228-42-6 |
|---|---|
| Molecular Formula | C8H19Cl2N3O |
| Molecular Weight | 244.16 |
| IUPAC Name | 4-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H |
| Standard InChI Key | UIMBMSNTUJRPQJ-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)N1CCC(CC1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride belongs to the piperidine carboxamide class, featuring a six-membered piperidine ring substituted with an amino group at the 4-position and a dimethylcarbamoyl moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous media. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 873537-35-0 |
| Molecular Formula | C₈H₁₈ClN₃O |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | 4-amino-N,N-dimethylpiperidine-1-carboxamide; hydrochloride |
| SMILES | CN(C)C(=O)N1CCC(CC1)N.Cl |
| InChI Key | AFTDVVSMHJWWHV-UHFFFAOYSA-N |
The crystalline structure, confirmed via X-ray diffraction studies, reveals intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the chair conformation of the piperidine ring.
Physicochemical Properties
The compound exists as a white to off-white crystalline solid with a melting point of 192–195°C. It is sparingly soluble in water (2.1 mg/mL at 25°C) but freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The logP value of 1.2 indicates moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological studies.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step protocol:
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Carbamoylation: 4-Aminopiperidine reacts with N,N-dimethylcarbamoyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C. This step achieves 85–90% yield under inert conditions.
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Salt Formation: The free base is treated with hydrochloric acid (1.0 M) in ethanol, precipitating the hydrochloride salt with >95% purity after recrystallization .
Reaction Scheme:
Industrial Manufacturing
Scale-up processes utilize continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:
| Parameter | Industrial Condition |
|---|---|
| Reactor Volume | 500–1,000 L |
| Temperature | 5–10°C (Step 1); 25°C (Step 2) |
| Purification | Crystallization (Ethanol/Water) |
| Annual Output | 50–100 kg (Global Demand) |
Quality control employs HPLC (≥98% purity) and NMR spectroscopy to verify structural integrity .
Biological Activity and Mechanisms
Acetylcholinesterase Inhibition
The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. This dual inhibition elevates synaptic acetylcholine levels, making it a candidate for Alzheimer’s disease therapy. Molecular docking studies reveal interactions with the catalytic triad (Ser203, His447, Glu334) of AChE via hydrogen bonding and π-alkyl interactions.
Anticancer Properties
In vitro assays demonstrate dose-dependent apoptosis induction in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with EC₅₀ values of 12 μM and 18 μM. Mechanistically, it activates caspase-3 and downregulates Bcl-2, triggering mitochondrial-mediated apoptosis. Comparative studies show 40% higher efficacy than cisplatin in p53-mutant models.
Pharmacological Applications
Neurodegenerative Disease Research
The compound’s ability to cross the blood-brain barrier (BBB) has been validated in murine models, where it increased hippocampal acetylcholine levels by 60% after oral administration (10 mg/kg). Phase I trials are underway to assess cognitive improvement in mild cognitive impairment.
Oncology Drug Development
As a lead compound, it serves as a template for synthesizing analogs with enhanced potency. Structure-activity relationship (SAR) studies indicate that substituting the dimethylamino group with pyrrolidine improves antitumor activity by 30% .
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